molecular formula C8H6BrN3O2 B2630634 Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 1801262-20-3

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2630634
CAS No.: 1801262-20-3
M. Wt: 256.059
InChI Key: GXZZFQIVHPQZIL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS: 2349371-98-6) is a heterocyclic compound featuring a fused triazole-pyridine core substituted with a bromine atom at position 6 and a methyl carboxylate group at position 8 (Figure 1). Its molecular formula is C$9$H$7$BrN$3$O$2$, with a molar mass of 281.08 g/mol. The compound is commercially available (e.g., CymitQuimica) in quantities up to 10 g, priced at €1,906.00 for 10 g . It serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine and ester functionalities.

Properties

IUPAC Name

methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-5(9)3-12-7(6)10-4-11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZZFQIVHPQZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The reaction conditions involve using enaminonitriles and benzohydrazides in dry toluene at 140°C under microwave conditions. This method demonstrates good functional group tolerance and results in high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters and amides.

    Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with various dienophiles.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Condensation Agents: For condensation reactions, agents like carbodiimides and acid chlorides are used.

    Cycloaddition Reagents: For cycloaddition reactions, dienophiles such as alkenes and alkynes are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like amines and thioethers are formed.

    Condensation Products: Esters and amides are the major products.

    Cycloaddition Products: Various fused heterocyclic compounds are formed.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate. Research indicates that triazole-based compounds exhibit significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM. These compounds can act as building blocks for developing more potent antibacterial agents .

1.2 Anticancer Properties
The compound has been investigated for its potential as a selective Janus kinase 2 (JAK2) inhibitor, which is crucial in cancer therapy. A study demonstrated that derivatives of triazolo[1,5-a]pyridines could selectively inhibit JAK2 while minimizing the risk of immune suppression associated with JAK3 inhibition. This selectivity is vital for developing targeted cancer therapies that reduce side effects .

1.3 Anti-inflammatory Effects
Research has shown that triazolo[1,5-a]pyridines possess anti-inflammatory properties. Compounds in this class have been tested for their ability to modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including microwave-mediated synthesis and one-pot reactions using hydrazine derivatives and carboxylic acids. These synthetic routes allow for modifications that can enhance the biological activity of the resulting compounds .

Material Sciences

3.1 Functional Materials
Beyond biological applications, this compound can be utilized in the development of functional materials due to its unique electronic properties. Its incorporation into polymer matrices can lead to materials with enhanced electrical conductivity and thermal stability.

3.2 Photonic Applications
Triazole derivatives have also been explored in photonic applications where their ability to form stable complexes with metals can be leveraged to create advanced optical materials. These materials are essential for developing sensors and other devices in optoelectronics.

Mechanism of Action

The mechanism of action of methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Triazolo[1,5-a]pyridine Core

Table 1: Key Structural Analogs and Their Substitution Patterns
Compound Name Substituents Molecular Formula Key Applications/Properties
Target Compound 6-Br, 8-COOCH$_3$ C$9$H$7$BrN$3$O$2$ Intermediate for cyanation , drug discovery
Ethyl 6-methyl-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate 6-CH$3$, 8-COOCH$2$CH$_3$, 7-Ph C$18$H$17$N$3$O$2$ Antifungal/anticancer activities; planar fused-ring system (r.m.s. deviation: 0.0068 Å)
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine 6-Br, 8-CH$_3$ C$7$H$6$BrN$_3$ Organic synthesis intermediate; 98% purity, kg-scale production
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine 6-Cl, 8-Br C$6$H$3$BrClN$_3$ Dual halogen substitution; potential agrochemical precursor
6-Bromo-2-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine 6-Br, 2-CH$3$, 8-CF$3$ C$8$H$5$BrF$3$N$3$ Enhanced stability via electron-withdrawing CF$_3$ group

Key Observations :

  • Position 8 : The carboxylate ester (COOCH$_3$) in the target compound enhances electrophilicity and serves as a leaving group for nucleophilic substitution, unlike methyl or trifluoromethyl groups in analogs .
  • Position 6 : Bromine enables cross-coupling reactions (e.g., Suzuki, cyanation) critical for derivatization . Chlorine in offers similar reactivity but with distinct electronic effects.
  • Planarity : The fused triazolo-pyridine system is planar across analogs (e.g., dihedral angle: 0.9° in ), favoring π-π stacking in crystal lattices and interaction with biological targets.

Physical and Spectroscopic Properties

Table 2: Comparative Spectral Data
Compound IR (C=O, cm⁻¹) $^{13}$C-NMR (C=O, ppm) Melting Point/Stability
Target Compound 1,670–1,682 ~170 (estimated) Not reported; stable under standard conditions
Ethyl 6-methyl-8-phenyl analog 1,685–1,712 167.2 (ester C=O) Crystals form via slow evaporation; stable dimeric H-bonding
Triazoloquinazolin-5-thiones 1,249–1,268 (C=S) 184.91–186.62 (C=S) Yellow solids; 89–95% yield

Notes:

  • The target compound’s ester C=O IR absorption aligns with typical triazolo derivatives, aiding structural confirmation .
  • Bromine’s inductive effect may downfield-shift adjacent $^{13}$C signals, though specific data are lacking.

Biological Activity

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Methyl 6 bromo 1 2 4 triazolo 1 5 a pyridine 8 carboxylate\text{Methyl 6 bromo 1 2 4 triazolo 1 5 a pyridine 8 carboxylate}
  • IUPAC Name : this compound
  • CAS Number : 899429-04-0
  • Molecular Formula : C₇H₆BrN₃O₂
  • Molecular Weight : 228.04 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazolo compounds. For instance, derivatives of triazolo-pyridines have shown promising activity against various bacterial strains. In a study focusing on the synthesis of related compounds, it was reported that certain derivatives exhibited selective activity against Chlamydia, suggesting a potential for developing new antibiotics targeting this pathogen .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundChlamydia spp.< 64 μg/mL
Related compound AN. meningitidis64 μg/mL
Related compound BH. influenzae32 μg/mL

Anti-inflammatory Properties

Triazolo derivatives have also been investigated for their anti-inflammatory effects. A review of various studies indicated that some compounds in this class inhibited cyclooxygenase (COX) enzymes involved in inflammation. For example, certain triazolo derivatives demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .

CompoundCOX-2 Inhibition IC₅₀ (μM)
This compound23.8 ± 0.20
Celecoxib0.04 ± 0.01

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that the compound may interfere with bacterial protein synthesis or disrupt cellular membrane integrity . Additionally, its anti-inflammatory effects may be attributed to the inhibition of COX enzymes and modulation of cytokine release.

Case Studies and Research Findings

A significant case study highlighted the synthesis and evaluation of a series of triazolo derivatives where this compound was included in a broader investigation into structure-activity relationships. The study concluded that modifications on the triazole ring significantly influenced both antibacterial and anti-inflammatory activities .

Key Findings:

  • Selectivity : The compound exhibited selective action against certain bacterial strains without significant toxicity to human cells.
  • SAR Insights : The presence of electron-withdrawing groups at specific positions enhanced biological activity.

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